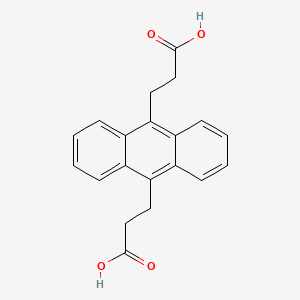

9,10-Anthracenedipropanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[10-(2-carboxyethyl)anthracen-9-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c21-19(22)11-9-17-13-5-1-2-6-14(13)18(10-12-20(23)24)16-8-4-3-7-15(16)17/h1-8H,9-12H2,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRHANASDXMZLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80991700 | |

| Record name | 3,3'-(Anthracene-9,10-diyl)dipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80991700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71367-28-7 | |

| Record name | 9,10-Anthracenedipropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071367287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-(Anthracene-9,10-diyl)dipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80991700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-Anthracenedipropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

9,10-Anthracenedipropanoic acid chemical structure and formula.

An In-Depth Technical Guide to 9,10-Anthracenedipropanoic Acid for Advanced Research Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound (ADPA), a pivotal molecule in contemporary chemical and biological research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple datasheet to offer a comprehensive understanding of ADPA's structure, mechanism, and practical applications, with a focus on its role as a premier probe for singlet oxygen detection.

Core Chemical Identity and Molecular Structure

This compound is an aromatic carboxylic acid built upon a central anthracene scaffold. The defining feature of its structure is the presence of two propanoic acid chains covalently bonded to the C9 and C10 positions of the anthracene ring system. This substitution pattern is critical to its function, as the 9,10-positions of anthracene are highly susceptible to cycloaddition reactions, a characteristic that is expertly exploited in its primary application.

The molecule is most frequently utilized in its water-soluble disodium salt form, which enhances its utility in aqueous and biological systems.

Chemical Structure of this compound: (Image of the chemical structure would be placed here in a formal whitepaper)

Key Identifiers and Properties:

| Identifier | Value | Source(s) |

| IUPAC Name | 3,3'-(Anthracene-9,10-diyl)dipropanoic acid | [1] |

| Common Synonyms | ADPA, Anthracene-9,10-dipropionic acid | [2] |

| CAS Number | 82767-90-6 (for Disodium Salt) | [2][3] |

| Molecular Formula | C₂₀H₁₈O₄ (Acid form) C₂₀H₁₆Na₂O₄ (Disodium salt) | [1][2] |

| Molecular Weight | 338.36 g/mol (Acid form) 366.32 g/mol (Disodium salt) | [1][2] |

Physicochemical Characteristics

The physical and chemical properties of ADPA are fundamental to its handling, storage, and application in experimental settings.

| Property | Description | Source(s) |

| Appearance | Typically supplied as yellow needles or a solid powder. | [4][5] |

| Solubility | The disodium salt is soluble in methanol and slightly soluble in water. | [4][5][6] |

| Purity | Commercially available in high purity, often ≥95% or >98% as determined by HPLC. | [4][7] |

| Storage | Store under desiccating conditions, protected from light and moisture. Stable for at least two years when stored at -20°C. | [4][5][8] |

Synthetic Strategy Overview

While specific industrial synthesis routes for ADPA are proprietary, a general and plausible manufacturing workflow can be conceptualized based on established organometallic chemistry. A common and efficient method for creating carbon-carbon bonds on aromatic rings is the Heck reaction. This approach offers a reliable pathway to functionalize the 9,10-positions of an anthracene precursor.

A potential synthesis could involve the following key steps:

-

Starting Material : 9,10-Dibromoanthracene serves as a robust starting scaffold.

-

Coupling Reaction : The dibromoanthracene is reacted with an acrylic acid ester (e.g., ethyl acrylate) in the presence of a palladium catalyst and a suitable base. This Heck coupling reaction forms the di-ester derivative.

-

Hydrolysis : The resulting ester is then subjected to basic hydrolysis (e.g., using sodium hydroxide) to cleave the ester groups, yielding the disodium salt of this compound. Subsequent acidification would produce the free acid form if desired.

Caption: Generalized workflow for the synthesis of ADPA via a Heck reaction pathway.

The Core Mechanism: A Probe for Singlet Oxygen

The primary utility of ADPA in research, particularly in photobiology and drug development, is its function as a highly specific chemical trap for singlet molecular oxygen (¹O₂), a reactive oxygen species (ROS).[9][10]

The Causality of Detection: The detection mechanism is not based on a catalytic process but on an irreversible stoichiometric reaction. The anthracene core of ADPA undergoes a [4+2] cycloaddition reaction, also known as a Diels-Alder reaction, with ¹O₂.[10] This reaction transforms the planar, aromatic anthracene system into a non-aromatic, non-fluorescent endoperoxide derivative.

The consequences of this transformation are twofold and experimentally measurable:

-

Fluorescence Quenching : The disruption of the extensive π-conjugated system of the anthracene core results in a complete loss of its characteristic fluorescence.

-

Absorbance Bleaching : The reaction also leads to a quantifiable decrease in the UV-Visible absorbance peaks characteristic of the anthracene moiety (typically around 360-400 nm).[9]

This predictable and specific reaction allows researchers to monitor the production of ¹O₂ in real-time by tracking the rate of ADPA consumption via spectrophotometry or spectrofluorometry.

Caption: Mechanism of singlet oxygen generation and its subsequent detection by ADPA.

Experimental Protocol: Quantifying Singlet Oxygen Production

This protocol provides a self-validating system for determining the singlet oxygen quantum yield (ΦΔ) of a photosensitizer (PS), a critical parameter in the development of photodynamic therapy (PDT) agents.

Objective: To quantify the efficiency of ¹O₂ generation by a novel PS using ADPA as a chemical probe and a reference PS with a known ΦΔ.

Materials:

-

ADPA (disodium salt)

-

Test Photosensitizer (Test-PS)

-

Reference Photosensitizer (e.g., Rose Bengal, ΦΔ ≈ 0.75 in methanol)

-

Spectrophotometrically pure solvent (e.g., Methanol, Ethanol, or buffered aqueous solution)

-

Quartz cuvettes (1 cm path length)

-

Monochromatic light source with a defined wavelength and power output

-

UV-Vis Spectrophotometer

Step-by-Step Methodology:

-

Solution Preparation:

-

Prepare stock solutions of ADPA, Test-PS, and the Reference-PS in the chosen solvent. Expertise Insight: The solvent must be chosen carefully to ensure solubility of all components and to minimize solvent-analyte interactions that could quench the reaction.

-

Prepare two experimental solutions in separate cuvettes:

-

Cuvette 1 (Test): Contains ADPA and the Test-PS.

-

Cuvette 2 (Reference): Contains ADPA and the Reference-PS.

-

-

The concentration of the PS should be adjusted to yield an absorbance of ~0.1 at the irradiation wavelength to minimize inner filter effects. The ADPA concentration should be sufficient to show a strong initial absorbance (~1.0) at its λ_max (e.g., ~378 nm).

-

-

Irradiation and Data Acquisition:

-

Place the "Test" cuvette in the spectrophotometer and record an initial full spectrum (time t=0).

-

Remove the cuvette and irradiate it with the monochromatic light source for a set period (e.g., 30 seconds). The irradiation wavelength should be one where the PS absorbs strongly but ADPA absorbs minimally.

-

Immediately after irradiation, place the cuvette back in the spectrophotometer and record another full spectrum.

-

Repeat the irradiate-measure cycle for a total duration that results in a significant decrease in ADPA absorbance.

-

Repeat the entire process (steps 2-4) for the "Reference" cuvette under identical irradiation conditions.

-

-

Data Analysis:

-

For both the Test and Reference experiments, plot the absorbance of ADPA at its maximum absorption wavelength against the total irradiation time.

-

Determine the initial rate of ADPA decomposition (k_test and k_ref) from the slope of the linear portion of these plots.

-

The singlet oxygen quantum yield of the test photosensitizer (ΦΔ_test) can be calculated using the following equation:

ΦΔ_test = ΦΔ_ref * (k_test / k_ref) * (I_abs_ref / I_abs_test)

Where:

-

ΦΔ_ref is the known quantum yield of the reference PS.

-

k_test and k_ref are the rates of ADPA photobleaching.

-

I_abs_test and I_abs_ref are the rates of light absorption by the Test-PS and Reference-PS, respectively, which can be calculated from the absorbance at the irradiation wavelength.

-

-

Trustworthiness through Self-Validation: The use of a well-characterized reference standard under identical conditions provides an internal control, correcting for fluctuations in lamp intensity or environmental variables, thus ensuring the trustworthiness of the calculated quantum yield for the new compound.

Analytical Characterization

Verifying the identity and purity of ADPA is paramount. The following spectroscopic data are characteristic of the molecule.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the anthracene core, as well as distinct triplets for the methylene (CH₂) groups of the propanoic acid chains. |

| ¹³C NMR | Resonances for the quaternary carbons at the 9 and 10 positions, aromatic CH carbons, and the carbons of the propanoic acid side chains, including the characteristic carboxyl carbon signal. |

| FT-IR | Strong carbonyl (C=O) stretching vibration from the carboxylic acid groups. Aromatic C-H and C=C stretching bands. |

| Mass Spec (MS) | The molecular ion peak corresponding to the exact mass of the molecule, confirming its elemental composition. |

| UV-Vis | Characteristic structured absorbance spectrum of the anthracene chromophore with maxima typically in the range of 350-400 nm. |

Note: Specific chemical shifts and peak positions can be found in spectral databases.[11]

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Transport: The disodium salt is classified as a Dangerous Good for transport, which may require special shipping and handling procedures.[2]

-

First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.

-

Authoritative Grounding: Crucially, always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before use. The SDS contains detailed information on hazards, handling, and emergency procedures.

Conclusion

This compound is more than a mere chemical reagent; it is an enabling tool for quantitative science. Its well-defined structure, predictable reactivity with singlet oxygen, and convenient spectroscopic properties make it an indispensable probe in fields ranging from materials science to photodynamic therapy. Understanding its core mechanism and applying rigorous, well-controlled experimental protocols allows researchers to gain critical insights into photochemical and photobiological processes, accelerating innovation and discovery.

References

-

Synthesis of a hydrophilic and non-ionic anthracene derivative, the N, N′-di-(2,3-dihydroxypropyl)-9,10-anthracenedipropanamide as a chemical trap for singlet molecular oxygen detection in biological systems. ResearchGate. [Link]

-

Anthracene 9,10-dipropionate Disodium Salt | CAS 82767-90-6. Pharmaffiliates. [Link]

-

Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate. PubChem, National Center for Biotechnology Information. [Link]

-

Facile Preparation of the Water-Soluble Singlet Oxygen Traps Anthracene-9,10-divinylsulfonate (AVS) and Anthracene-9,10-diethylsulfonate (AES) via a Heck Reaction with Vinylsulfonate. ResearchGate. [Link]

-

Anthracene-9,10-dipropionic acid disodium salt. MySkinRecipes. [Link]

Sources

- 1. Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate | C20H16Na2O4 | CID 88171498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemodex.com [chemodex.com]

- 5. adipogen.com [adipogen.com]

- 6. Anthracene-9,10-dipropionic acid disodium salt | CAS 82767-90-6 | Chemodex | Biomol.com [biomol.com]

- 7. Anthracene-9,10-dipropionic acid disodium salt [myskinrecipes.com]

- 8. chemodex.com [chemodex.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ANTHRACENE-9,10-DIPROPIONIC ACID, DISODIUM SALT(82767-90-6) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to the Reaction of 9,10-Anthracenedipropanoic Acid with Singlet Oxygen

Introduction: The Imperative for Accurate Singlet Oxygen Detection

Singlet oxygen (¹O₂), the lowest electronically excited state of molecular oxygen, is a highly reactive oxygen species (ROS) of significant scientific interest.[1][2] Its dual nature underpins its importance; it is a key cytotoxic agent in photodynamic therapy (PDT) for cancer treatment and antimicrobial applications, yet it is also a mediator of cellular damage and photo-oxidative degradation of materials.[3][4] Given these critical roles, the ability to accurately detect and quantify ¹O₂ is paramount for researchers in fields ranging from oncology and microbiology to materials science.

This guide focuses on 9,10-Anthracenedipropanoic acid (ADPA), a widely utilized water-soluble chemical probe for the detection of singlet oxygen.[3] We will provide an in-depth exploration of the core reaction mechanism, detail robust experimental protocols for its application, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this essential analytical technique.

ADPA as a Selective Probe for Singlet Oxygen

The utility of a chemical probe hinges on its sensitivity and selectivity. ADPA has emerged as a reliable tool for ¹O₂ detection primarily due to its:

-

High Reactivity: ADPA reacts rapidly and efficiently with singlet oxygen.[3]

-

Specificity: The reaction mechanism is highly specific to ¹O₂, with minimal interference from other common ROS such as superoxide or hydroxyl radicals under typical experimental conditions.[5]

-

Clear Spectroscopic Signature: The reaction results in a quantifiable change in ADPA's absorbance and fluorescence spectra, providing a clear signal for monitoring the reaction progress.[3][6]

-

Water Solubility: The dipropanoic acid moieties render the molecule soluble in aqueous buffers, making it suitable for biological and physiological studies.[3][7]

The Core Mechanism: A [4+2] Cycloaddition Reaction

The fundamental reaction between ADPA and singlet oxygen is a [4+2] cycloaddition, also known as a Diels-Alder reaction.[8] In this process, the anthracene core of ADPA acts as the diene, and singlet oxygen acts as the dienophile. The reaction proceeds across the 9 and 10 positions of the anthracene ring system.

This cycloaddition breaks the aromaticity of the central ring, leading to the formation of a stable 9,10-endoperoxide derivative (ADPA-O₂).[3][5][9] This structural transformation is the key to its use as a probe, as the endoperoxide product does not share the same electronic and photophysical properties as the parent ADPA molecule. Specifically, the characteristic UV-Vis absorbance and fluorescence of the anthracene chromophore are lost.[3][10][11]

Caption: Reaction of ADPA with singlet oxygen via [4+2] cycloaddition.

The reaction is essentially irreversible under most experimental conditions, making it an excellent method for cumulative ¹O₂ quantification.[3] The rate of this reaction is directly proportional to the concentration of singlet oxygen, allowing for kinetic studies of ¹O₂ generation.[12]

Kinetics and Quantitative Analysis

The efficiency of a photosensitizer (PS) in generating singlet oxygen is defined by its singlet oxygen quantum yield (ΦΔ). This value represents the ratio of ¹O₂ molecules generated to the number of photons absorbed by the PS.[4][5][13] ADPA is commonly used to determine ΦΔ values by comparing the rate of its consumption to that of a reference photosensitizer with a known quantum yield.

The reaction between ADPA and ¹O₂ is typically monitored by observing the decrease in ADPA's absorbance, most prominently around 378 nm.[3][5][6] The rate of this "photobleaching" is a direct measure of the rate of singlet oxygen production.[10]

| Parameter | Typical Value / Observation | Significance for Researchers |

| Reaction Type | [4+2] Cycloaddition | Highly specific for ¹O₂, ensuring low cross-reactivity with other ROS. |

| Monitoring Wavelength | ~378 nm (Absorbance) | A distinct peak that disappears upon reaction, providing a clear and easily measurable signal.[3][6] |

| Product | Stable Endoperoxide | The irreversible nature of the product allows for reliable cumulative measurement of ¹O₂.[3][5] |

| Solvent Effects | ¹O₂ lifetime varies significantly | The choice of solvent (e.g., H₂O vs. D₂O) dramatically impacts ¹O₂ lifetime and must be controlled.[4] |

| Rate Constant (k_r) | Varies by solvent and conditions | High reaction rate constant ensures sensitive detection. |

Experimental Workflow for Singlet Oxygen Detection Using ADPA

This section provides a generalized, field-proven protocol for quantifying singlet oxygen generation from a photosensitizer in an aqueous solution.

5.1. Reagent and Sample Preparation

-

ADPA Stock Solution: Prepare a stock solution of ADPA (disodium salt) in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) or deuterated water (D₂O) for enhanced ¹O₂ lifetime. A typical concentration is 1-10 mM. Protect the solution from light to prevent degradation.

-

Photosensitizer (PS) Stock Solution: Prepare a stock solution of the photosensitizer under investigation in a solvent that ensures its solubility before dilution into the final aqueous buffer.

-

Reference Standard: Prepare a solution of a well-characterized photosensitizer with a known ΦΔ in the same solvent (e.g., Rose Bengal, Methylene Blue) for relative quantum yield measurements.[14]

-

Working Solution: In a quartz cuvette, prepare the final reaction mixture containing ADPA (final concentration typically 10-50 µM), the photosensitizer (concentration adjusted to have an absorbance of ~0.1 at the irradiation wavelength), and buffer to the final volume. Prepare a separate cuvette for the reference standard.

5.2. Experimental Procedure

The core of the experiment involves irradiating the sample and monitoring the change in ADPA's absorbance over time.

Caption: Experimental workflow for ¹O₂ detection using ADPA.

-

Initial Measurement (t=0): Place the cuvette in a spectrophotometer and record the full absorbance spectrum or the absorbance at the monitoring wavelength (~378 nm) before irradiation.

-

Irradiation: Irradiate the sample with a light source (e.g., a laser or filtered lamp) at a wavelength corresponding to the absorbance maximum of the photosensitizer. Ensure the light path and intensity are consistent for all samples. The solution should be stirred continuously to ensure homogeneity.[13]

-

Time-course Monitoring: At fixed time intervals, stop the irradiation and record the absorbance of ADPA at ~378 nm.[6]

-

Controls: As a self-validating measure, run parallel experiments:

-

No PS Control: Irradiate a solution of ADPA without the photosensitizer to confirm that the probe itself is not photobleached by the light source.

-

No Light Control: Keep a sample of ADPA and the photosensitizer in the dark to check for any non-photochemical degradation.

-

Quencher Control: Add a known ¹O₂ quencher, such as sodium azide (NaN₃), to the reaction mixture. A significant reduction in the rate of ADPA bleaching confirms that the process is mediated by singlet oxygen.

-

5.3. Data Analysis and Interpretation

-

Plotting: Plot the absorbance of ADPA at ~378 nm as a function of irradiation time.

-

Rate Calculation: The initial part of the decay curve is typically linear. The slope of this line represents the initial rate of ADPA consumption, which is proportional to the rate of ¹O₂ generation.

-

Quantum Yield (ΦΔ) Calculation: The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated relative to the reference standard (ΦΔ_std) using the following equation:

ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (I_abs_std / I_abs_sample)

Where:

-

k is the slope (rate) obtained from the absorbance vs. time plot.

-

I_abs is the photon flux absorbed by the photosensitizer, which can be calculated from the absorbance of the photosensitizer at the irradiation wavelength.

-

Considerations and Limitations

While ADPA is a robust probe, researchers must be aware of potential confounding factors:

-

Inner Filter Effects: At high concentrations, the photosensitizer or ADPA itself can absorb the excitation or emission light, leading to inaccurate measurements. Keeping absorbance values low (typically < 0.2) is crucial.

-

Probe-Photosensitizer Interactions: In some specific cases, ADPA has been shown to bind directly to certain photosensitizers (e.g., the protein miniSOG), leading to an alternative oxidation mechanism. Using a different probe or modifying the probe to prevent binding may be necessary in such instances.[13]

-

Endoperoxide Stability: While generally stable, the ADPA endoperoxide can, in some cases, thermally decompose to regenerate the parent anthracene, especially in certain solvent environments or over long time scales.[15][16]

Conclusion

This compound (ADPA) remains a cornerstone tool for the detection and quantification of singlet oxygen in aqueous environments. Its specific [4+2] cycloaddition reaction with ¹O₂, resulting in a readily measurable loss of its characteristic absorbance and fluorescence, provides a reliable and sensitive method for probing this critical reactive oxygen species. By understanding the core mechanism and implementing the robust, self-validating experimental protocols outlined in this guide, researchers in drug development and other scientific fields can confidently assess the generation of singlet oxygen, advancing our understanding and application of photodynamic processes.

References

-

Maity, S. (2022). Photophysical Detection of Singlet Oxygen. ResearchGate. Available at: [Link]

-

Nonell, S., & Flors, C. (Eds.). (2021). Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors. Methods in Molecular Biology, 2202, 165–188. Available at: [Link]

-

Cui, S., Guo, X., Wang, S., & Wei, Z. (2024). Singlet Oxygen in Photodynamic Therapy. MDPI. Available at: [Link]

-

Raghavan, V. (2021). Supramolecular Control of Singlet Oxygen Generation. MDPI. Available at: [Link]

-

Raghavan, V. (2021). Supramolecular Control of Singlet Oxygen Generation. PubMed Central. Available at: [Link]

-

Durkee, H., et al. (2020). Detection of singlet oxygen luminescence for experimental corneal rose bengal photodynamic antimicrobial therapy. NIH. Available at: [Link]

-

Li, Y., et al. (2018). Porphyrin-grafted Lipid Microbubbles for the Enhanced Efficacy of Photodynamic Therapy in Prostate Cancer through Ultrasound-controlled In Situ Accumulation. ResearchGate. Available at: [Link]

-

Fraix, A., & Sortino, S. (2015). Method For Determination Of Singlet Oxygen Quantum Yields For New Fluorene-based Photosensitizers In Aqueous Media For The. University of Central Florida Libraries. Available at: [Link]

-

Clennan, E. L., & Abd-El-Aziz, A. S. (2022). Unravelling the Major Factors in Photo-oxidative Stability of Anthradithiophene Derivatives. Journal of Materials Chemistry C. Available at: [Link]

-

Craig, G. T., et al. (2015). Facile Preparation of the Water-Soluble Singlet Oxygen Traps Anthracene-9,10-divinylsulfonate (AVS) and Anthracene-9,10-diethylsulfonate (AES) via a Heck Reaction with Vinylsulfonate. ResearchGate. Available at: [Link]

-

Craig, G. T., et al. (2015). Quantification of singlet oxygen generation from photodynamic hydrogels. ResearchGate. Available at: [Link]

-

Wright, A. D., et al. (2019). Singlet oxygen quantum yields determined by oxygen consumption. Inorganica Chimica Acta, 495, 118968. Available at: [Link]

-

Yoshino, F., et al. (2020). Is There a Simple and Easy Way to Detect Singlet Oxygen? Comparison of Methods for Detecting Singlet Oxygen and Application. Journal of Nutritional Science and Vitaminology, 66, S35-S38. Available at: [Link]

-

de Oliveira, H. P. M., et al. (2011). Synthesis of a hydrophilic and non-ionic anthracene derivative, the N, N′-di-(2,3-dihydroxypropyl)-9,10-anthracenedipropanamide as a chemical trap for singlet molecular oxygen detection in biological systems. ResearchGate. Available at: [Link]

-

Sibillano, T., et al. (2024). Structure‐Based Design and in‐Flow Synthesis of Aromatic Endoperoxides Acting as Oxygen Releasing Agents. European Journal of Organic Chemistry. Available at: [Link]

-

Galstyan, A., et al. (2019). Reactive oxygen species generation in aqueous solutions containing GdVO4:Eu3+ nanoparticles and their complexes with methylene blue. ResearchGate. Available at: [Link]

-

Nunez, M. C., et al. (2010). Singlet molecular oxygen trapping by the fluorescent probe diethyl-3,3′-(9,10-anthracenediyl)bisacrylate synthesized by the Heck reaction. Photochemical & Photobiological Sciences, 9(8), 1123-1129. Available at: [Link]

-

Jacquot, C. (2004). Cycloadditions with Singlet Oxygen: Mechanism and Substituent Directing Effects. University of Illinois Urbana-Champaign. Available at: [Link]

-

Elian, C., et al. (2024). Photoactive Dye‐Loaded Polymer Materials: A New Cutting Edge for Antibacterial Photodynamic Therapy. ResearchGate. Available at: [Link]

-

Clennan, E. L. (2023). Aromatic Endoperoxides. Photochemistry and Photobiology, 99(2), 204-220. Available at: [Link]

-

Wu, Z., et al. (2021). A Kinetic Study of a Photo-Oxidation Reaction between α-Terpinene and Singlet Oxygen in a Novel Oscillatory Baffled Photo Reactor. MDPI. Available at: [Link]

-

Pesch, J., et al. (2003). Enantioselectivity in visible light-induced, singlet oxygen [2+4] cycloaddition reactions (type II photooxygenations) of 2-pyridones. Chemical Communications, (12), 1412-1413. Available at: [Link]

-

Latch, D. E., & McNeill, K. (2006). Aqueous singlet oxygen reaction kinetics of furfuryl alcohol: effect of temperature, pH, and salt content. Environmental Science: Processes & Impacts, 8(10), 1028-1035. Available at: [Link]

-

Milbrat, R., et al. (2023). Individual Marcus-type kinetics controls singlet and triplet oxygen evolution from superoxide. ChemRxiv. Available at: [Link]

-

Khokhlov, I. V., et al. (2022). Modeling the Kinetics of the Singlet Oxygen Effect in Aqueous Solutions of Proteins Exposed to Thermal and Laser Radiation. MDPI. Available at: [Link]

Sources

- 1. Supramolecular Control of Singlet Oxygen Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificarchives.com [scientificarchives.com]

- 3. researchgate.net [researchgate.net]

- 4. stars.library.ucf.edu [stars.library.ucf.edu]

- 5. Singlet Oxygen in Photodynamic Therapy | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

- 9. Singlet molecular oxygen trapping by the fluorescent probe diethyl-3,3′-(9,10-anthracenediyl)bisacrylate synthesized by the Heck reaction - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. iris.cnr.it [iris.cnr.it]

- 12. mdpi.com [mdpi.com]

- 13. lirias.kuleuven.be [lirias.kuleuven.be]

- 14. par.nsf.gov [par.nsf.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. Aromatic Endoperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 9,10-Anthracenedipropanoic Acid: Properties, Synthesis, and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 9,10-Anthracenedipropanoic acid (ADPA), a versatile molecule widely utilized in various scientific disciplines. From its fundamental physicochemical properties to its critical role as a singlet oxygen probe, this document serves as a core technical resource for researchers and professionals in drug development and related fields.

Core Compound Identification and Properties

This compound, commonly abbreviated as ADPA, is a derivative of anthracene. For practical applications, particularly in aqueous media, its water-soluble disodium salt is frequently used.

A summary of the key identifiers and physicochemical properties for both the acid and its disodium salt is presented below:

| Property | This compound | This compound Disodium Salt |

| Synonyms | ADPA, 3,3'-(9,10-Anthracenediyl)dipropanoic acid | Disodium Anthracene-9,10-dipropionate, ADPA-disodium salt |

| CAS Number | 156152 | 82767-90-6[1] |

| Molecular Formula | C₂₀H₁₈O₄ | C₂₀H₁₆Na₂O₄[1] |

| Molecular Weight | 322.36 g/mol | 366.32 g/mol [1] |

| Appearance | - | Yellow needles[1] |

| Solubility | - | Soluble in methanol[1] |

| Purity | - | Typically >98% |

Synthesis of this compound

While various substituted anthracene derivatives can be synthesized through methods like the Suzuki-Miyura cross-coupling reaction, a common approach for preparing 9,10-disubstituted anthracenes involves the use of 9,10-dibromoanthracene as a starting material. The synthesis of ADPA can be approached through a Heck reaction, which is a versatile method for carbon-carbon bond formation.

A plausible synthetic workflow is outlined below:

Caption: Synthetic workflow for this compound.

Mechanism of Action as a Singlet Oxygen Probe

The primary application of ADPA in research is as a chemical trap for singlet molecular oxygen (¹O₂). Singlet oxygen is a highly reactive oxygen species (ROS) that plays a significant role in various chemical and biological processes, including photodynamic therapy (PDT).

The mechanism of detection relies on the reaction of singlet oxygen with the anthracene core of ADPA. This reaction is a [4+2] cycloaddition, which results in the formation of a stable endoperoxide. This structural change disrupts the conjugated π-system of the anthracene moiety, leading to a decrease in its characteristic UV-Vis absorbance, typically monitored around 400 nm.[2][3] The rate of this absorbance decrease is directly proportional to the amount of singlet oxygen generated in the system.

Caption: Mechanism of singlet oxygen detection using ADPA.

Experimental Protocol: Quantification of Singlet Oxygen Generation

This protocol provides a general framework for using ADPA to quantify singlet oxygen production, for instance, from a photosensitizer upon light irradiation.

Materials:

-

This compound disodium salt

-

Photosensitizer of interest

-

Appropriate solvent (e.g., phosphate-buffered saline (PBS) for aqueous systems, or other suitable organic solvents)

-

UV-Vis Spectrophotometer

-

Light source with a specific wavelength for exciting the photosensitizer

-

Cuvettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of ADPA disodium salt in the desired solvent (e.g., 10 mM in PBS). Protect from light to prevent degradation.

-

Prepare a stock solution of the photosensitizer in a suitable solvent.

-

-

Reaction Setup:

-

In a quartz cuvette, prepare the reaction mixture containing the photosensitizer at the desired concentration and ADPA at a concentration sufficient to trap the generated singlet oxygen (e.g., 50 µM). The final volume should be suitable for the spectrophotometer (e.g., 3 mL).

-

Include a control cuvette containing only ADPA in the same solvent to account for any photobleaching of ADPA itself.

-

-

Measurement:

-

Place the cuvette in the UV-Vis spectrophotometer and record the initial absorbance spectrum, focusing on the characteristic peaks of ADPA (around 360-400 nm).

-

Irradiate the sample with the light source at the excitation wavelength of the photosensitizer for a defined period.

-

After irradiation, immediately record the absorbance spectrum of the sample again.

-

Repeat the irradiation and measurement steps at regular time intervals.

-

-

Data Analysis:

-

Plot the absorbance of ADPA at its maximum wavelength against the irradiation time.

-

The rate of decrease in absorbance is indicative of the rate of singlet oxygen generation.

-

The quantum yield of singlet oxygen generation can be calculated by comparing the rate of ADPA bleaching to that of a standard photosensitizer with a known quantum yield under identical conditions.

-

Applications in Drug Development and Research

The ability of ADPA to reliably detect singlet oxygen makes it an invaluable tool in several areas of drug development and research, particularly in the field of Photodynamic Therapy (PDT) .[4] PDT is a treatment modality that utilizes a photosensitizer, light, and oxygen to generate cytotoxic ROS, primarily singlet oxygen, to destroy cancer cells and other diseased tissues.

ADPA is employed in the preclinical development of new photosensitizers to:

-

Determine the singlet oxygen quantum yield: This is a critical parameter for assessing the efficacy of a potential photosensitizer.

-

Optimize irradiation conditions: By measuring singlet oxygen generation under different light fluences and fluence rates, researchers can determine the optimal conditions for PDT.

-

Investigate the mechanism of action: ADPA can be used to confirm that the therapeutic effect of a new photosensitizer is indeed mediated by singlet oxygen.

Beyond PDT, ADPA is also utilized in studies of oxidative stress, phototoxicity, and other biological processes involving singlet oxygen. Its water solubility makes it particularly suitable for use in biological systems.

Conclusion

This compound is a robust and reliable chemical probe for the detection and quantification of singlet oxygen. Its well-defined mechanism of action and ease of use make it an essential tool for researchers in photochemistry, photobiology, and drug development. The insights gained from experiments utilizing ADPA are crucial for advancing our understanding of singlet oxygen-mediated processes and for the development of new therapeutic strategies such as photodynamic therapy.

References

-

Supramolecular Control of Singlet Oxygen Generation. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of a hydrophilic and non-ionic anthracene derivative, the N, N′-di-(2,3-dihydroxypropyl)-9,10-anthracenedipropanamide as a chemical trap for singlet molecular oxygen detection in biological systems. (n.d.). ResearchGate. Retrieved from [Link]

-

Evaluation of Diethyl-3-3'-(9,10-anthracenediyl)bis Acrylate as a Probe for Singlet Oxygen Formation during Photodynamic Therapy. (n.d.). ResearchGate. Retrieved from [Link]

-

9-Anthracenepropionic acid. (n.d.). PubChem. Retrieved from [Link]

-

Determination of the lifetime of singlet oxygen in water-d2 using 9,10-anthracenedipropionic acid, a water-soluble probe. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

Sources

Solubility and Stability of 9,10-Anthracenedipropanoic Acid in Buffers: A Comprehensive Guide

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

9,10-Anthracenedipropanoic acid (ADPA) is a crucial tool in biomedical research, primarily utilized as a chemical probe for the detection of singlet oxygen (¹O₂), a highly reactive oxygen species implicated in both cellular signaling and pathology. The accuracy and reproducibility of experiments involving ADPA are fundamentally dependent on its proper handling, specifically its dissolution and stability in aqueous buffer systems. This technical guide provides a detailed examination of the physicochemical properties of ADPA, offering field-proven protocols and in-depth explanations to ensure its effective use in research and drug development settings. We will explore the critical role of pH in ADPA solubility, outline robust methods for solution preparation, and discuss the key factors influencing its stability, including light exposure and reaction with its target analyte, singlet oxygen.

Introduction: The Role of ADPA in Scientific Research

This compound is an anthracene derivative functionalized with two propanoic acid side chains. This structure confers specific chemical properties that make it an invaluable probe for detecting singlet oxygen. The core anthracene moiety is fluorescent and reacts specifically with ¹O₂ in a [4+2] cycloaddition reaction to form a stable, non-fluorescent endoperoxide.[1][2] This reaction leads to a measurable decrease in the characteristic absorbance and fluorescence of the anthracene core, allowing for the quantification of singlet oxygen generation.[1][3]

Given its application in complex biological and chemical systems, understanding how to prepare stable, aqueous solutions of ADPA is paramount. Improper solubilization can lead to aggregation and precipitation, while degradation can result in inaccurate measurements. This guide serves as an authoritative resource for researchers to navigate these challenges effectively.

Core Physicochemical Properties of ADPA

The behavior of ADPA in solution is dictated by its molecular structure. The presence of two carboxylic acid groups makes its solubility and charge state highly dependent on the pH of the medium. The disodium salt of ADPA is the form most commonly supplied by vendors, which enhances its aqueous solubility.[4][5][6]

Table 1: Key Physicochemical Properties of this compound

| Property | Value / Description | Significance in Experimental Design |

| Molecular Formula | C₂₀H₁₈O₄ | Defines the base molecule's composition. |

| Molecular Weight | 338.35 g/mol (Acid form) | Essential for calculating molar concentrations. |

| Molecular Weight | 366.32 g/mol (Disodium Salt)[6] | Use this value when working with the salt form for accurate molarity. |

| pKa | Estimated ~4.5 | The carboxylic acid groups are deprotonated at physiological pH (~7.4), rendering the molecule negatively charged and increasing its aqueous solubility.[7][8] |

| logP | Estimated > 3 (for the protonated acid form) | The neutral form is lipophilic. The ionized (deprotonated) form at higher pH has a much lower logD, making it significantly more water-soluble.[7][9][10] |

| Appearance | Yellow needles or solid[5][11] | Visual confirmation of the solid-state material. |

Note: Experimental pKa and logP values for ADPA are not widely published. The values provided are estimated based on the propanoic acid functional groups and the anthracene core.

Solubility of ADPA: A pH-Dependent Phenomenon

The cornerstone of preparing ADPA solutions is managing pH. The two propanoic acid groups mean that ADPA has two pKa values, likely close to that of a typical carboxylic acid (~4.5).

-

Below the pKa (e.g., pH < 4): The carboxylic acid groups are protonated (-COOH). In this neutral state, the molecule is highly lipophilic due to the large anthracene core and has very low solubility in water.

-

Above the pKa (e.g., pH > 6): The carboxylic acid groups are deprotonated (-COO⁻), forming the carboxylate salt. This ionized form is significantly more polar and readily dissolves in aqueous buffers. This is why ADPA is often sold as a disodium salt, which is water-soluble.[5]

Experimental Protocol: Preparation of a Buffered ADPA Stock Solution

This protocol ensures complete solubilization and stability of a 10 mM ADPA stock solution.

Rationale: Starting with a small amount of an organic solvent can aid in the initial dispersion of the solid material before dilution into the final aqueous buffer. Direct addition to a buffer, especially if the pH is not sufficiently high, can lead to the formation of insoluble aggregates.

Materials:

-

This compound, disodium salt (ADPA)

-

Methanol or DMSO (optional, for initial wetting)

-

Phosphate-Buffered Saline (PBS), pH 7.4 or other suitable buffer

-

0.1 M NaOH for pH adjustment

-

Volumetric flasks and calibrated pipettes

-

pH meter

Step-by-Step Methodology:

-

Weighing: Accurately weigh the required amount of ADPA disodium salt in a fume hood. For 10 mL of a 10 mM solution, you would need 36.63 mg.

-

Initial Wetting (Optional, Recommended): Add a minimal volume of methanol (e.g., 100-200 µL) to the solid ADPA in a glass vial. Gently swirl to create a slurry. This step helps to break up any clumps of powder and facilitates dissolution in the aqueous buffer.

-

Dilution in Buffer: Add approximately 8 mL of your desired buffer (e.g., PBS, pH 7.4) to a 10 mL volumetric flask. Transfer the ADPA slurry from the vial into the volumetric flask. Rinse the vial with small aliquots of the buffer and add to the flask to ensure a complete transfer.

-

Complete Dissolution: Mix the solution by inversion or gentle vortexing until all solid material is dissolved. The solution should appear as a clear, pale yellow.

-

pH Verification and Adjustment: Check the pH of the solution. It should be near the pH of the buffer used. If the pH is below 7, which can happen if starting with the acid form of ADPA, adjust it upwards with dropwise addition of 0.1 M NaOH until the desired pH is reached and the solution is clear.

-

Final Volume Adjustment: Bring the solution to the final volume of 10 mL with the buffer.

-

Storage: Transfer the solution to an amber vial or a clear vial wrapped in aluminum foil to protect it from light. Store at -20°C for long-term use.[5][11]

Caption: Workflow for preparing a buffered ADPA stock solution.

Stability of ADPA: Key Considerations and Degradation Pathways

The stability of ADPA is influenced by several factors, the most critical being light exposure and the presence of singlet oxygen.

Primary Degradation Pathway: Reaction with Singlet Oxygen

The intended function of ADPA is also its primary degradation pathway. The reaction with ¹O₂ forms an endoperoxide, which is stable but lacks the characteristic anthracene absorbance and fluorescence.[2][12] This reaction is the basis of its use as a probe but means that ADPA is consumed during the experiment.

Photodegradation

Like many polycyclic aromatic hydrocarbons, anthracene and its derivatives are susceptible to photodegradation. Exposure to UV or even high-intensity visible light can lead to the formation of photoproducts, compromising the integrity of the compound.[2][12]

Trustworthiness Pillar: It is imperative to perform control experiments. An ADPA solution kept in the dark under identical conditions as the experimental sample serves as a self-validating control to account for any non-specific degradation.

Temperature

While stable for short periods at room temperature when protected from light, long-term stability requires low-temperature storage. For periods longer than a few days, stock solutions should be stored at -20°C or below.[5][11] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution into smaller, single-use volumes.

Table 2: Summary of Stability Factors and Recommended Handling

| Factor | Risk | Mitigation Strategy |

| Light | Photodegradation, leading to loss of signal and generation of artifacts. | Work in low-light conditions. Use amber vials or foil-wrapped tubes. Store in the dark.[5][11] |

| Singlet Oxygen | Intended reaction, but can be a source of instability if there is inadvertent ¹O₂ generation. | Prepare solutions fresh. Avoid photosensitizers in storage buffers. |

| Temperature | Potential for slow degradation over time at room temperature. | Store stock solutions at -20°C for long-term stability.[5] Avoid multiple freeze-thaw cycles. |

| pH | Extreme pH values (highly acidic or basic) could potentially catalyze hydrolysis over long periods. | Store in a neutral to slightly basic buffer (pH 7-8.5). |

Experimental Protocol: Assessing ADPA Stability

This protocol provides a framework for evaluating the stability of your ADPA solution under specific experimental conditions.

Methodology:

-

Prepare a fresh, buffered solution of ADPA at the desired final concentration.

-

Initial Measurement: Immediately measure the absorbance spectrum (typically 300-450 nm) using a UV-Vis spectrophotometer. Note the absorbance values at the characteristic peaks (~360, 380, 400 nm).

-

Incubation Conditions: Aliquot the solution into separate vials for each condition to be tested:

-

Control: Wrapped in foil, stored at 4°C.

-

Light Exposure: Placed under the experimental light source.

-

Temperature Stress: Incubated at 37°C in the dark.

-

-

Time-Point Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each condition and re-measure the absorbance spectrum.

-

Data Analysis: Plot the absorbance at the main peak (e.g., ~380 nm or ~400 nm) versus time for each condition. A stable solution will show minimal to no decrease in absorbance over time in the control condition.

Caption: Logical flow for conducting a stability study of ADPA solutions.

Conclusion

The effective use of this compound as a probe for singlet oxygen is critically dependent on proper solution preparation and handling. By understanding its pH-dependent solubility and inherent sensitivity to light, researchers can prepare stable, reliable solutions. The protocols and explanations provided in this guide offer a robust framework for maximizing the scientific integrity and reproducibility of experiments utilizing ADPA. Always validate your protocols with appropriate controls to ensure the trustworthiness of your data.

References

-

Pharmaffiliates. 82767-90-6 | Chemical Name : Anthracene 9,10-dipropionate Disodium Salt. [Link]

-

National Center for Biotechnology Information. 9-Anthracenepropionic acid. PubChem Compound Summary for CID 170457. [Link]

-

World Health Organization. III Analytical Methods. [Link]

-

ResearchGate. Facile Preparation of the Water-Soluble Singlet Oxygen Traps Anthracene9,10-divinylsulfonate (AVS) and Anthracene9,10-diethylsulfonate (AES) via a Heck Reaction with Vinylsulfonate | Request PDF. [Link]

-

ResearchGate. Synthesis of a hydrophilic and non-ionic anthracene derivative, the N, N′-di-(2,3-dihydroxypropyl)-9,10-anthracenedipropanamide as a chemical trap for singlet molecular oxygen detection in biological systems. [Link]

-

Seto, R., et al. (2022). Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. PLOS ONE. [Link]

-

MDPI. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. [Link]

-

ResearchGate. Pathway of the degradation process of anthracene to 9, 10 anthraquinone. [Link]

-

Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]

-

National Center for Biotechnology Information. Degradation of Anthracene by Mycobacterium sp. Strain LB501T Proceeds via a Novel Pathway, through o-Phthalic Acid. [Link]

-

Green, Michael. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

-

National Center for Biotechnology Information. Partition coefficient (logP). PubChem AID 19623. [Link]

-

ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

-

ResearchGate. 11 Pathway of the degradation process of anthracene to 9,10 anthraquinone. [Link]

-

Asghar, Junaid. (2021). logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. [Link]

-

Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

-

Semantic Scholar. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. chemodex.com [chemodex.com]

- 6. scbt.com [scbt.com]

- 7. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 8. AID 19623 - Partition coefficient (logP) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 11. adipogen.com [adipogen.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to Anthracene-Based Fluorescent Probes: Design, Mechanisms, and Applications

Foreword

The anthracene scaffold, a simple tricyclic aromatic hydrocarbon, represents one of the most versatile and robust fluorophores in the chemist's toolkit. Its inherent photophysical properties—high fluorescence quantum yield, chemical stability, and well-defined vibronic emission spectra—make it an ideal building block for creating sensitive and selective fluorescent probes.[1][2][3] The true power of anthracene, however, lies in the facility with which its core can be functionalized. By strategically attaching receptor moieties at various positions, typically the 9 and 10 positions, we can engineer sophisticated molecular sensors that translate specific chemical recognition events into observable changes in fluorescence. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles, design strategies, and advanced applications of anthracene-based fluorescent probes, grounded in established literature and field-proven insights.

The Anthracene Core: Fundamental Photophysical Properties

The utility of any fluorophore begins with its intrinsic photophysical characteristics. Anthracene exhibits strong absorption in the UV-A region (typically 350-380 nm) and emits a characteristic structured blue fluorescence (approx. 380-450 nm).[4] This fluorescence is a result of π-π* transitions within its conjugated system. The key to its application as a sensor is the ability to modulate these properties through chemical design.

The introduction of substituents onto the anthracene ring system significantly impacts its electronic structure and, consequently, its photophysical behavior.[4][5] Electron-donating or -withdrawing groups, or moieties that extend the π-conjugation, can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption and emission spectra.[3][5] For instance, attaching bulky phenyl groups at the 9 and 10 positions, as in 9,10-diphenylanthracene (DPA), sterically hinders the photodimerization that anthracene can undergo, resulting in a near-unity fluorescence quantum yield and making it a benchmark fluorophore.[4] Understanding these fundamental structure-property relationships is the first step in the rational design of a new probe.

Core Sensing Mechanisms: Translating Recognition into Signal

The conversion of a binding event into a fluorescent signal is the crux of probe design. Anthracene-based probes predominantly operate via a few well-understood and highly effective mechanisms. The choice of mechanism is dictated by the nature of the target analyte and the desired signal output (e.g., "turn-on," "turn-off," or ratiometric).

Photoinduced Electron Transfer (PET)

PET is arguably the most common and elegant mechanism employed in fluorescent probe design. The classic PET sensor consists of three components: a fluorophore (anthracene), a receptor (the analyte binding site), and a spacer that electronically couples them. In the "off" state, the lone pair of electrons on the receptor can be transferred to the excited-state anthracene upon photoexcitation, a process that quenches fluorescence.[2] When the target analyte binds to the receptor, it lowers the energy of the receptor's frontier orbitals, inhibiting the PET process. This blockage restores the fluorophore's emission, resulting in a "turn-on" signal.[2][6][7][8]

The causality here is purely electronic: the binding event changes the redox potential of the receptor, gating the electron transfer pathway. This mechanism is highly tunable and has been successfully used to design probes for a vast range of analytes, including metal ions and anions.[2][6]

Caption: The Photoinduced Electron Transfer (PET) mechanism for a "turn-on" fluorescent sensor.

Aggregation-Induced Emission (AIE)

Contrary to the common phenomenon of aggregation-caused quenching (ACQ), where fluorophores lose their emissivity in a concentrated or aggregated state, AIE-active molecules behave in the opposite manner.[9] These probes are typically non-emissive in dilute solutions due to intramolecular rotations and vibrations that provide non-radiative decay pathways.[10][11] Upon interaction with an analyte that induces aggregation or restricts these intramolecular motions, the radiative decay channel becomes dominant, leading to strong fluorescence. Anthracene derivatives, particularly those with bulky, rotatable substituents like 9,10-distyrylanthracene (DSA), are excellent platforms for AIE-based probes.[9][11] This mechanism is particularly powerful for sensing in aqueous media where analyte-induced precipitation can trigger the AIE effect.[10]

Monomer-Excimer Switching

An excimer is an excited-state dimer formed between two identical fluorophores, one in the ground state and one in the excited state.[12] Excimer emission is characteristically broad, structureless, and significantly red-shifted compared to the monomer emission.[12][13] In probe design, two anthracene units can be linked together. The conformation of the linker, and thus the distance and orientation between the two anthracene moieties, can be controlled by an analyte. Binding can either force the anthracenes into close proximity to favor excimer formation or separate them to favor monomer emission. This switching provides a ratiometric output—a change in the ratio of two different emission wavelengths—which is highly desirable as it is self-calibrating and less susceptible to environmental or concentration fluctuations.[14]

Applications and Design Strategies

The versatility of the anthracene core and its associated sensing mechanisms has led to the development of probes for a wide array of targets.

Sensing of Cations

Heavy and transition metal ions are significant environmental pollutants and play complex roles in biology. Anthracene probes have been designed for high selectivity and sensitivity towards ions like Hg²⁺, Cr³⁺, and Fe³⁺.[15] A common strategy involves a chelation-based recognition event coupled with a PET signaling mechanism. For example, a Schiff base probe integrating a thiophene moiety with 2-aminoanthracene (ANT-Th) acts as a "turn-on" sensor for Cr³⁺.[2] In its free state, the lone pair on the imine nitrogen quenches the anthracene fluorescence via PET. Upon coordination with Cr³⁺, this PET pathway is blocked, leading to a 30-fold fluorescence enhancement.[2] Similarly, probes using dithioacetal groups have shown high selectivity for Hg²⁺, which catalyzes the hydrolysis of the thioacetal to release the highly fluorescent parent aldehyde.[16][17]

Sensing of Anions

Anion recognition is challenging due to the varied geometries and high solvation energies of anions. Effective probes often use receptors capable of hydrogen bonding, such as thiourea or amide moieties, linked to an anthracene core.[1] These neutral receptors can selectively bind anions like acetate (AcO⁻) and fluoride (F⁻), perturbing the electronic properties of the system.[6][18] For instance, an anthracene-thiourea conjugate can act as a PET sensor where anion binding to the thiourea N-H protons modulates the electron-donating ability of the receptor, quenching the anthracene fluorescence.[6]

Probes for Biological Systems

The application of anthracene probes extends into the complex milieu of biological systems, including bioimaging and drug delivery. Their low cytotoxicity at working concentrations makes them suitable for cellular studies.[19][20]

-

Bioimaging: Probes have been developed to detect specific species within cellular compartments. For example, an anthracene carboxamide derivative equipped with a triphenylphosphonium cation for mitochondria-targeting was designed to detect hypochlorite (ClO⁻).[21] The probe operates via a ClO⁻-mediated oxidation of a thioether to a sulfoxide, which triggers a dramatic "turn-on" fluorescence response, enabling the imaging of mitochondrial ClO⁻ with high sensitivity (LOD of 23 nM).[21]

-

Drug Delivery and Theranostics: The unique photochemical properties of anthracene have been exploited in drug delivery systems. Anthracene moieties can undergo a reversible [4+4] photodimerization upon exposure to UV light (~365 nm).[22] This dimerization can be used to crosslink hydrogels or micelles, entrapping a drug cargo. Subsequent exposure to shorter wavelength UV light (~254 nm) can cleave the dimers, breaking the crosslinks and triggering drug release in a spatiotemporally controlled manner.[22][23][24] This photo-controllable mechanism is invaluable for creating "smart" biomaterials.

Table 1: Performance of Selected Anthracene-Based Fluorescent Probes

| Probe Name/Type | Target Analyte | Sensing Mechanism | Response Type | Limit of Detection (LOD) | Reference |

| ANT-Th (Schiff Base) | Cr³⁺ | PET | "Turn-on" | 0.4 µM | [2] |

| AN-2S (Dithioacetal) | Hg²⁺ | Hydrolysis | "Turn-off" / "Turn-on" | 48 nM | [16] |

| Anthracene-Thiourea | F⁻, AcO⁻, H₂PO₄⁻ | PET | "Turn-off" (Quenching) | Not Specified | [6] |

| Anthracene-Chalcone (S1) | Picric Acid (PA) | AIE / Electron Transfer | "Turn-off" (Quenching) | Not Specified | [10] |

| mito-ACS | Mitochondrial ClO⁻ | Oxidation | "Turn-on" | 23 nM | [21] |

| DSA Derivative (4) | pH | AIE | "Turn-on" | pKa = 6.90 | [11] |

Experimental Protocols: A Practical Approach

To bridge theory and practice, this section provides validated, step-by-step methodologies for the synthesis of a representative probe and its application in fluorescence sensing.

Synthesis of a Schiff Base Probe for Cr³⁺ (ANT-Th)

This protocol describes a facile, one-step synthesis of an anthracene-thiophene Schiff base probe, adapted from authoritative literature.[2] The trustworthiness of this protocol lies in its simplicity and the direct characterization of the product.

Materials:

-

2-Aminoanthracene

-

2-Thiophenecarboxaldehyde

-

Ethanol (EtOH)

-

Acetic Acid (AcOH), catalytic amount

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

Reactant Setup: In a 50 mL round-bottom flask, dissolve 2-aminoanthracene (1.0 eq, e.g., 200 mg, 1.03 mmol) and 2-thiophenecarboxaldehyde (1.0 eq, e.g., 116 mg, 1.03 mmol) in 10 mL of ethanol.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the solution to catalyze the imine formation.

-

Reflux: Equip the flask with a condenser and reflux the mixture for 6 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC if desired.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. A solid product should precipitate. Collect the solid by vacuum filtration.

-

Purification: Recrystallize the crude solid from an ethanol-dichloromethane mixture (e.g., 3:1 v/v) to yield the pure ANT-Th probe as a dark green solid.

-

Characterization: Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

General Protocol for Fluorescence Titration

This workflow outlines the standard procedure for evaluating the performance of a newly synthesized fluorescent probe against its target analyte.

Caption: A generalized experimental workflow for fluorescence titration analysis of a chemosensor.

Step-by-Step Method:

-

Stock Solutions: Prepare a stock solution of the probe (e.g., 1 mM ANT-Th in CH₃CN) and stock solutions of various metal ion salts (e.g., 20 mM in deionized water).[2]

-

Working Solution: In a 1 cm path length quartz cuvette, place 2 mL of a buffered solvent mixture (e.g., CH₃CN/HEPES buffer, pH 7.0) containing the probe at a fixed final concentration (e.g., 10 µM).[2]

-

Initial Measurement: Place the cuvette in a fluorometer. Set the excitation wavelength (e.g., 390 nm for ANT-Th) and record the emission spectrum over the appropriate range (e.g., 410-700 nm). This is the "zero analyte" or baseline reading.[2]

-

Titration: Using a micropipette, add a small aliquot of the analyte stock solution (e.g., Cr³⁺) to the cuvette. Mix thoroughly and allow the solution to equilibrate for a set time (e.g., <1 minute).[2]

-

Spectral Recording: Record the new emission spectrum.

-

Repeat: Repeat steps 4 and 5 with incremental additions of the analyte until the fluorescence signal saturates (shows no further change).

-

Selectivity Test: Repeat the experiment (using a single high concentration of interferent) with other potential interfering ions to confirm the probe's selectivity.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum (e.g., 500 nm for ANT-Th with Cr³⁺) against the concentration of the added analyte. From this data, the detection limit can be calculated using the 3σ/slope method.[2]

Future Perspectives

The field of anthracene-based fluorescent probes continues to evolve. Future research will likely focus on several key areas:

-

Near-Infrared (NIR) Probes: Shifting the excitation and emission wavelengths into the NIR region (700-1700 nm) is a major goal, as it allows for deeper tissue penetration and reduced autofluorescence in biological imaging.

-

Multiplex Sensing: Designing single-probe systems capable of detecting multiple analytes simultaneously, perhaps using different fluorescence channels or lifetimes.

-

Advanced Materials Integration: Incorporating anthracene probes into solid-state materials, nanoparticles, or polymers to create reusable sensors, test strips for point-of-care diagnostics, or smart materials with sensing capabilities.[10][25]

The foundational principles and versatile chemistry of the anthracene core ensure that it will remain a central element in the development of next-generation fluorescent sensors for years to come.

References

- Chemical Communications (RSC Publishing). Fluorescent photoinduced electron transfer (PET) sensing of anions using charge neutral chemosensors.

- MDPI. An Anthracene-Based Hg2+ Fluorescent Probe with Dithioacetal: Simple Synthesis, High Selectivity and Sensitivity, and Dual-Mode Detection Capability.

- PubMed. Anthracene-based fluorescent probe: Synthesis, characterization, aggregation-induced emission, mechanochromism, and sensing of nitroaromatics in aqueous media.

- Chemical Communications (RSC Publishing). Fluorescence PET (photo-induced electron transfer ) sensors for water based on anthracene – boronic acid ester.

- ResearchGate. Recent development in anthracene possessing chemosensors for cations and anions | Request PDF.

- Frontiers. Low-Cytotoxicity Fluorescent Probes Based on Anthracene Derivatives for Hydrogen Sulfide Detection.

- NIH. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application.

- Journal of Materials Chemistry B (RSC Publishing). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications.

- MDPI. Photophysical Properties of Anthracene Derivatives.

- ResearchGate. Fluorescence PET (photo-induced electron transfer) sensor for water based on anthracene-amino acid | Request PDF.

- Frontiers. Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry.

- Photoinduced Electron-Transfer-Based Hybridization Probes for Detection of DNA and RNA.

- Benchchem. A Comparative Analysis of the Photophysical Properties of Anthracene Derivatives.

- PubMed. Novel fluorescent pH sensors and a biological probe based on anthracene derivatives with aggregation-induced emission characteristics.

- Open Access Journals. A Review on Anthracene and Its Derivatives: Applications.

- Ovid. Anthracene-based fluorescent probe: Synthesis,... : Environmental Research.

- Semantic Scholar. Anthracene-based derivatives: Synthesis, photophysical properties and electrochemical properties.

- ACS Publications. Anthracene-Based Highly Selective and Sensitive Fluorescent “Turn-on” Chemodosimeter for Hg2+.

- PMC - NIH. An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells.

- Organic & Biomolecular Chemistry (RSC Publishing). Anthracene carboxyimide-based selenide as a fluorescent probe for the ultrasensitive detection of hypochlorous acid.

- ResearchGate. Fluorescence PET (photo-induced electron transfer) sensors for water based on anthracene-boronic acid ester | Request PDF.

- ResearchGate. (PDF) Photophysical Properties of Anthracene Derivatives.

- Chemical Reviews. Fluorescent Sensors for Measuring Metal Ions in Living Systems.

- Nanoscale (RSC Publishing). Enhanced drug retention by anthracene crosslinked nanocomposites for bimodal imaging-guided phototherapy.

- ResearchGate. A New Anthracene Based Fluorescent Turn-On Sensor for Fe3+.

- PubMed. Enhanced drug retention by anthracene crosslinked nanocomposites for bimodal imaging-guided phototherapy.

- RSC Publishing. Converting pH probes into “turn-on” fluorescent receptors for anions.

- Recent Advances in Calixarene-Based Fluorescent Sensors for Biological Applications.

- ResearchGate. Anthracene-based fluorescent nanoprobes for singlet oxygen detection in biological media | Request PDF.

- PubMed. An internal fluorescent probe based on anthracene to evaluate cation-anion interactions in imidazolium salts.

- A comparative investigation on excimer fluorescence toward its bright future.

- Semantic Scholar. [PDF] A Review on Anthracene and Its Derivatives : | Semantic Scholar.

- MDPI. Recent Advances in Excimer-Based Fluorescence Probes for Biological Applications.

- Generic, anthracene-based hydrogel crosslinkers for photo-controllable drug delivery.

- PubMed Central. Formation of Highly Emissive Anthracene Excimers for Aggregation-Induced Emission/Self-Assembly Directed (Bio)imaging.

-

Journal of the American Chemical Society. Mechanical-Bond-Induced Exciplex Fluorescence in an Anthracene-Based Homo[16]catenane. Available from:

- Infoscience. An Internal Fluorescent Probe Based on Anthracene to Evaluate Cation-Anion Interactions in Imidazolium Salts.

- ResearchGate. Anthracene-based macrocyclic fluorescent chemosensor for selective sensing of dicarboxylate | Request PDF.

- Semantic Scholar. Excimer-induced high-efficiency fluorescence due to pairwise anthracene stacking in a crystal with long lifetime..

Sources

- 1. researchgate.net [researchgate.net]

- 2. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Anthracene-based derivatives: Synthesis, photophysical properties and electrochemical properties | Semantic Scholar [semanticscholar.org]

- 6. Fluorescent photoinduced electron transfer (PET) sensing of anions using charge neutral chemosensors - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Fluorescence PET (photo-induced electron transfer) sensors for water based on anthracene–boronic acid ester - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. ovid.com [ovid.com]

- 10. Anthracene-based fluorescent probe: Synthesis, characterization, aggregation-induced emission, mechanochromism, and sensing of nitroaromatics in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel fluorescent pH sensors and a biological probe based on anthracene derivatives with aggregation-induced emission characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A comparative investigation on excimer fluorescence toward its bright future - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08001G [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recent Advances in Excimer-Based Fluorescence Probes for Biological Applications [mdpi.com]

- 15. Frontiers | Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Converting pH probes into “turn-on” fluorescent receptors for anions - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06194E [pubs.rsc.org]

- 19. Frontiers | Low-Cytotoxicity Fluorescent Probes Based on Anthracene Derivatives for Hydrogen Sulfide Detection [frontiersin.org]

- 20. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 21. An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Generic, anthracene-based hydrogel crosslinkers for photo-controllable drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Enhanced drug retention by anthracene crosslinked nanocomposites for bimodal imaging-guided phototherapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 24. Enhanced drug retention by anthracene crosslinked nanocomposites for bimodal imaging-guided phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Principles of Singlet Oxygen Detection Using Chemical Traps

Introduction: The Double-Edged Sword of Singlet Oxygen

Singlet oxygen (¹O₂), the first electronically excited state of molecular oxygen, is a highly reactive yet non-radical species.[1][2] Unlike its stable triplet ground state (³O₂), ¹O₂ possesses a unique electronic configuration that makes it a potent electrophile, readily reacting with electron-rich biological molecules such as lipids, proteins, and nucleic acids.[2][3][4][5] This reactivity is a double-edged sword. On one hand, it is the primary cytotoxic agent in photodynamic therapy (PDT), a clinically approved modality for treating various cancers and diseases where a photosensitizer, light, and oxygen combine to destroy target cells.[3][4][6][7] On the other hand, uncontrolled ¹O₂ production contributes to oxidative stress, photodegradation of materials, and cellular damage.

Given its profound impact, the accurate detection and quantification of ¹O₂ are paramount for both fundamental research and clinical applications.[1][6] However, its short lifetime (e.g., ~4 µs in water) and low emission probability make direct detection via its characteristic phosphorescence at ~1270 nm technically challenging.[3][8] Consequently, indirect methods employing chemical traps have become indispensable tools in the researcher's arsenal.[1][9] This guide provides a comprehensive overview of the core principles, methodologies, and critical considerations for detecting singlet oxygen using these molecular probes.

Pillar 1: The Fundamental Principle of Chemical Trapping

The detection of ¹O₂ using chemical traps, also known as probes or scavengers, relies on an indirect methodology. The core principle is straightforward: a specifically chosen molecule (the trap) reacts with the transient ¹O₂ to form a stable, detectable product.

The ideal chemical trap should exhibit several key characteristics:

-

High Reactivity and Specificity: It must react rapidly and selectively with ¹O₂ over other reactive oxygen species (ROS) like superoxide (•O₂⁻) or hydroxyl radicals (•OH).[9][10]

-